NAPE-PLD Inhibitory Potency: Sulfonamide vs. Carboxamide Chemotypes
In a fluorescence-based NAPE-PLD enzymatic assay, 4-ethyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzenesulfonamide demonstrated an IC50 of 37 nM, comparable to the prototypical pyrimidine-4-carboxamide inhibitor LEI-401 (IC50 = 27 nM) but with a distinct sulfonamide pharmacophore that offers alternative hydrogen-bonding geometry . This difference is critical for projects requiring orthogonal chemotypes to validate target engagement without overlapping off-target liabilities.
| Evidence Dimension | NAPE-PLD enzymatic IC50 |
|---|---|
| Target Compound Data | IC50 = 37 nM |
| Comparator Or Baseline | LEI-401 (pyrimidine-4-carboxamide): IC50 = 27 nM |
| Quantified Difference | 1.4-fold less potent; distinct chemotype with potential selectivity advantages |
| Conditions | Recombinant human NAPE-PLD, fluorescence-based substrate hydrolysis assay, pH 7.4, 37°C |
Why This Matters
This confirms that the sulfonamide inhibitor achieves nanomolar potency comparable to the best-in-class carboxamide while providing a structurally distinct scaffold, enabling researchers to discriminate target-specific effects from chemotype-dependent artifacts in cellular and in vivo studies.
- [1] Mock, E. D. et al. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. J. Med. Chem. 2021, 64, 5117–5136. View Source
